
14-Methylpentadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methylpentadec-9-enoic acid is a monounsaturated fatty acid with a unique structure characterized by a methyl group at the 14th carbon and a double bond at the 9th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpentadec-9-enoic acid typically involves the use of specific reagents and catalysts to introduce the methyl group and the double bond at the desired positions. One common method involves the use of Grignard reagents to form the carbon-carbon bonds, followed by selective hydrogenation to achieve the desired unsaturation .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes, such as microbial fermentation, where specific strains of bacteria are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 14-Methylpentadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The methyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Epoxides and diols: from oxidation.
Saturated fatty acids: from reduction.
Halogenated derivatives: from substitution.
Scientific Research Applications
14-Methylpentadec-9-enoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of monounsaturated fatty acids in various chemical reactions.
Biology: Investigated for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications.
Industry: Utilized in the production of biodegradable lubricants and surfactants due to its favorable chemical properties
Mechanism of Action
The mechanism of action of 14-Methylpentadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The double bond and methyl group influence its fluidity and reactivity, affecting membrane structure and function. It can also modulate the activity of enzymes involved in lipid metabolism, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Pentadecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the double bond and methyl group.
9-Octadecenoic acid (oleic acid): A monounsaturated fatty acid with a double bond at the 9th carbon but without the methyl group at the 14th position.
9-Heptadecenoic acid: Another monounsaturated fatty acid with a double bond at the 9th carbon but differing in chain length and methyl group position
Uniqueness: 14-Methylpentadec-9-enoic acid is unique due to the specific positioning of its methyl group and double bond, which confer distinct chemical and physical properties. These structural features make it particularly interesting for research and industrial applications .
Properties
CAS No. |
88505-46-8 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
14-methylpentadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h5,7,15H,3-4,6,8-14H2,1-2H3,(H,17,18) |
InChI Key |
YRYADTKRRRPFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


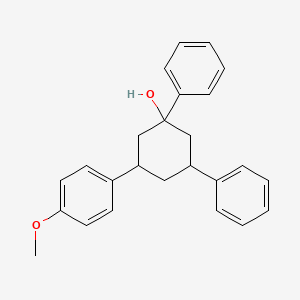
![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)

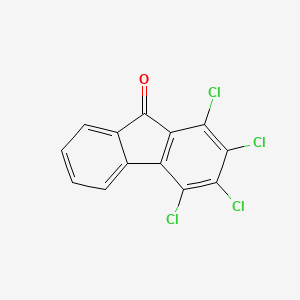
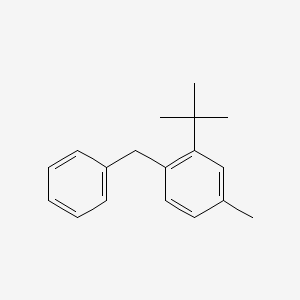
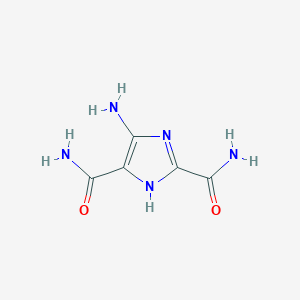
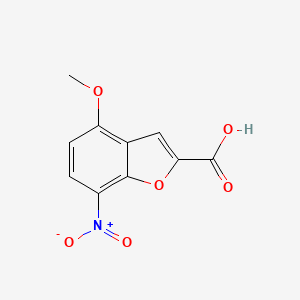
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
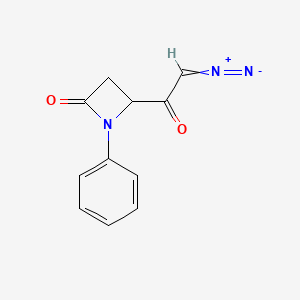
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
